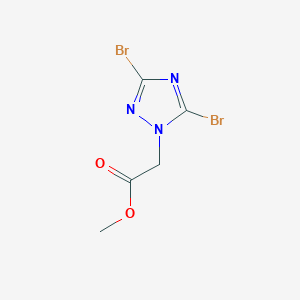
4-(Dimethoxymethyl)benzonitrile
Vue d'ensemble
Description
4-(Dimethoxymethyl)benzonitrile is a chemical compound with the CAS Number: 90921-71-4 . It has a molecular weight of 177.2 and its linear formula is C10H11NO2 . It is typically a pale-yellow to yellow-brown sticky oil to semi-solid .
Synthesis Analysis
The synthesis of 4-(Dimethoxymethyl)benzonitrile can be achieved through various methods . One method involves the reaction with amberlyst-15 in acetonitrile for 1 hour . Another method involves the synthesis from 4-Cyanobenzaldehyde and Trimethoxymethane . The yield of the product varies depending on the method used, with yields reported up to 99.2% .Molecular Structure Analysis
The InChI code for 4-(Dimethoxymethyl)benzonitrile is 1S/C10H11NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,1-2H3 . This code provides a specific representation of the molecule’s structure.Chemical Reactions Analysis
The chemical reactions involving 4-(Dimethoxymethyl)benzonitrile are diverse and depend on the conditions and reactants used . For instance, one reaction involves the use of amberlyst-15 in acetonitrile . Other reactions have been reported with various reagents and conditions, leading to different products .Physical And Chemical Properties Analysis
4-(Dimethoxymethyl)benzonitrile has a molecular weight of 177.2 . It is a pale-yellow to yellow-brown sticky oil to semi-solid . The compound’s InChI code is 1S/C10H11NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,1-2H3 .Applications De Recherche Scientifique
Charge-Transfer Dynamics
4-(Dimethylamino)benzonitrile (DMABN) has been extensively studied for over 50 years due to its photoinduced charge-transfer properties. Research conducted by Rhinehart, Challa, and McCamant (2012) delved into the ultrafast intramolecular charge-transfer process of DMABN, using broad-band transient absorption spectroscopy and ultraviolet femtosecond stimulated Raman spectroscopy (FSRS). They discovered dynamics occurring with distinct time constants, providing insights into the vibrational relaxation within the charge-transfer state (Rhinehart, Challa, & McCamant, 2012).
Intramolecular Charge Transfer State Structure
Köhn and Hättig (2004) applied analytical gradient code for the approximate coupled-cluster singles-and-doubles method CC2 to investigate the structure of DMABN's intramolecular charge-transfer (ICT) state. Their work, focusing on the electronic decoupling of the phenyl and dimethyl-amino moiety, revealed a twisted geometry for the ICT state, challenging previous assumptions about its structure (Köhn & Hättig, 2004).
Dual Fluorescence Mechanism
Michał A. Kochman et al. (2015) reported first-principles simulations of DMABN's dual fluorescence, a notable characteristic in polar solvents. Their simulations predicted internal conversion from the S2 state to the S1 in as early as 8.5 fs, providing a new interpretation of DMABN's dual fluorescence phenomenon (Kochman et al., 2015).
Safety and Hazards
The safety data sheet for 4-(Dimethoxymethyl)benzonitrile indicates that it is considered hazardous . It is combustible and harmful if swallowed or in contact with skin . Precautionary measures include wearing protective gloves/clothing/eye protection/face protection, avoiding ingestion and inhalation, and keeping the container tightly closed in a well-ventilated place .
Propriétés
IUPAC Name |
4-(dimethoxymethyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c1-12-10(13-2)9-5-3-8(7-11)4-6-9/h3-6,10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIKLOZUJNGBNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1=CC=C(C=C1)C#N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70544603 | |
| Record name | 4-(Dimethoxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Dimethoxymethyl)benzonitrile | |
CAS RN |
90921-71-4 | |
| Record name | 4-(Dimethoxymethyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70544603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![Pyrazin-2-yl[3-(trifluoromethyl)phenyl]methanone](/img/structure/B1317621.png)
